![molecular formula C4H7NO2S B2545447 N-(1-Thioxoethyl)glycine CAS No. 412307-34-7](/img/structure/B2545447.png)
N-(1-Thioxoethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Thioxoethyl)glycine is a derivative of the amino acid glycine, which is a significant component in mammals and other animals. Glycine itself is involved in various metabolic processes, including the synthesis of proteins, nucleic acids, and other molecules essential for life. It is also a key amino acid in the central nervous system, particularly in modulating N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory functions .
Synthesis Analysis
The synthesis of N-(1-Thioxoethyl)glycine, or a similar compound referred to as N-acetyl(amino)thioxomethyl Glycine (ATG), involves the reaction of acetyl iso thiocyanate with glycine. This process results in the formation of a new ligand that can be characterized using various spectroscopic techniques such as FT-IR, UV-vis, and 1H NMR .
Molecular Structure Analysis
The molecular structure of N-(1-Thioxoethyl)glycine or its related compound ATG can be analyzed using spectroscopic methods. The FT-IR and UV-vis spectra provide information about the functional groups present in the molecule, while 1H NMR offers insights into the hydrogen-containing environments within the compound. These techniques are crucial for confirming the structure of the synthesized ligand .
Chemical Reactions Analysis
Although the specific chemical reactions of N-(1-Thioxoethyl)glycine are not detailed in the provided papers, the related compound ATG has been used to synthesize metal complexes. These complexes were characterized by their FT-IR and UV-vis spectra, and their metal content was determined using Flame atomic absorption spectroscopy. The molar conductance in DMSO solution and magnetic moments were also measured to further understand the properties of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-Thioxoethyl)glycine are not directly discussed in the provided papers. However, the related compound ATG's properties can be inferred from the characterization of its metal complexes. The spectroscopic data, molar conductance, and magnetic moments provide a basis for understanding the ligand's behavior in solution and its interaction with metals. These properties are essential for potential applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Glyphosate and Its Derivatives
- Glyphosate-based herbicides are the most extensively used worldwide due to their broad-spectrum herbicidal activity and minimal toxicity to humans and the environment. The specificity of glyphosate for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, crucial for aromatic amino acid biosynthesis, underlines its agricultural importance. Research has also explored mechanisms of glyphosate resistance through protein engineering, highlighting its role in modern agriculture and biotechnological applications (Pollegioni, Schonbrunn, & Siehl, 2011).
Synthesis and Characterization of Metal Complexes
- A study on the synthesis and characterization of new metal complexes of [N-acetyl (amino)thioxo methyl] Glycine, a compound closely related to N-(1-Thioxoethyl)glycine, indicates the potential for creating ligands for various metal complexes. These complexes are characterized for their properties using techniques such as FT-IR, UV-vis, and 1H NMR, suggesting applications in materials science and chemistry (Naema, 2017).
Environmental Fate of Glyphosate
- The environmental fate of glyphosate in agricultural basins has been studied, revealing its presence in surface waters and suggesting implications for ecological health and safety. Such research is critical for understanding the environmental impact of widespread herbicide use and informing regulatory and mitigation strategies (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Safety and Hazards
properties
IUPAC Name |
2-(ethanethioylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-3(8)5-2-4(6)7/h2H2,1H3,(H,5,8)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPCBCAABYPLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Thioxoethyl)glycine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.